Subtype-Selective TRH Receptor Agonist Activity: 51-Fold Difference in Functional Potency Between TRH-R2 and TRH-R1
In a direct head-to-head functional assay performed under identical conditions, (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol demonstrated agonist activity at mouse TRH-R2 with an EC50 of 50 nM, compared to an EC50 of 2.54 µM at mouse TRH-R1, yielding a 51-fold selectivity window for TRH-R2 over TRH-R1 [1]. The same study reported an IC50 greater than 50 µM in a [3H]-1-MeHis-TRH displacement assay at TRH-R1, indicating that the compound acts as a full agonist with weak binding competition [1]. This quantitative selectivity profile distinguishes the compound from non-selective TRH analogs.
| Evidence Dimension | Agonist functional potency (EC50) |
|---|---|
| Target Compound Data | TRH-R2: 50 nM; TRH-R1: 2,540 nM; TRH-R1 displacement IC50: >50,000 nM |
| Comparator Or Baseline | Same compound evaluated at both receptor subtypes in parallel assays |
| Quantified Difference | 51-fold higher potency at TRH-R2 vs TRH-R1 |
| Conditions | Mouse TRH-R1 and TRH-R2 expressed in HEK293 cells; Ca2+ flux measured by FLIPR method |
Why This Matters
For researchers developing TRH-R2-selective tool compounds or probing subtype-specific signaling, this compound provides a quantifiable 51-fold bias that simplifies experimental design compared to non-selective agonists.
- [1] BindingDB. BDBM50109038. EC50 and IC50 values for mouse TRH-R1 and TRH-R2. View Source
